

# An In-depth Technical Guide to the Physicochemical Properties of Hexyltrimethylammonium Bromide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Hexyltrimethylammonium*

Cat. No.: *B102394*

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## Introduction

**Hexyltrimethylammonium** bromide (HTAB), a quaternary ammonium compound, is a cationic surfactant of significant interest in various scientific and industrial fields, including drug delivery, biotechnology, and material science.<sup>[1][2]</sup> Its amphiphilic nature, consisting of a hydrophilic trimethylammonium head group and a hydrophobic hexyl tail, allows it to self-assemble into micelles in aqueous solutions, thereby modifying the properties of interfaces. This technical guide provides a comprehensive overview of the core physicochemical properties of HTAB, detailed experimental protocols for their determination, and visual representations of key concepts to aid in research and development.

## Physicochemical Properties

The fundamental physicochemical characteristics of **Hexyltrimethylammonium** bromide are summarized below.

## General Properties

Property	Value	Reference
Chemical Name	Hexyltrimethylammonium bromide	[3]
Synonyms	HTAB, N,N,N-Trimethyl-1-hexanaminium bromide	[1]
CAS Number	2650-53-5	[1][3]
Molecular Formula	C <sub>9</sub> H <sub>22</sub> BrN	[1][3]
Molecular Weight	224.18 g/mol	[1][3]
Appearance	White powder	[1]
Melting Point	183 - 187 °C	[1]

## Micellar and Solution Properties

The behavior of HTAB in aqueous solutions is characterized by the formation of micelles above a certain concentration, known as the Critical Micelle Concentration (CMC).

Property	Value	Conditions	Reference
Critical Micelle Concentration (CMC)	See Table Below	Aqueous Solution	[4]
Aggregation Number (n)	~3-4	Aqueous Solution, 298.15 K	[4]
Degree of Counterion Binding (β)	~0.3	Aqueous Solution	[4]
Solubility	Soluble in DMSO (200 mg/mL with sonication)	-	[2]

Table of Critical Micelle Concentration (CMC) of HTAB in Aqueous Solution at Various Temperatures

Temperature (K)	CMC (mol/kg)
288.15	$0.836 \pm 0.007$
298.15	$0.839 \pm 0.003$
303.15	$0.892 \pm 0.003$
308.15	$0.901 \pm 0.006$
313.15	$0.940 \pm 0.004$
318.15	Not specified in source

Data sourced from a 1998 study on the aggregation behavior of HTAB.[\[4\]](#)

## Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties of HTAB are provided below.

### Determination of Critical Micelle Concentration (CMC) by Conductivity Measurement

This method is based on the principle that the molar conductivity of a surfactant solution changes at the CMC due to the formation of micelles, which have a lower mobility than the individual surfactant monomers.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Materials and Equipment:

- **Hexyltrimethylammonium** bromide (HTAB)
- Deionized water
- Conductivity meter with a calibrated conductivity cell
- Thermostatically controlled water bath
- Volumetric flasks and pipettes

- Magnetic stirrer and stir bar

Procedure:

- Solution Preparation:
  - Prepare a stock solution of HTAB in deionized water at a concentration significantly above the expected CMC.
  - Prepare a series of dilutions of the stock solution to obtain a range of concentrations both below and above the expected CMC.
- Conductivity Measurement:
  - Calibrate the conductivity meter using standard potassium chloride solutions.
  - Place a known volume of deionized water in a thermostated vessel and measure its conductivity.
  - Sequentially add small, precise volumes of the HTAB stock solution to the water, allowing the solution to equilibrate while stirring gently.
  - Record the conductivity after each addition.
- Data Analysis:
  - Plot the measured specific conductivity ( $\kappa$ ) as a function of the HTAB concentration.
  - The plot will show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC.<sup>[5][6]</sup>

## Determination of Aggregation Number by Fluorescence Quenching

This technique utilizes a fluorescent probe and a quencher to determine the average number of surfactant molecules in a micelle.<sup>[8][9]</sup>

Materials and Equipment:

- **Hexyltrimethylammonium bromide (HTAB)**
- Fluorescent probe (e.g., pyrene)
- Quencher (e.g., cetylpyridinium chloride)
- Deionized water
- Fluorometer
- Volumetric flasks and micropipettes

Procedure:

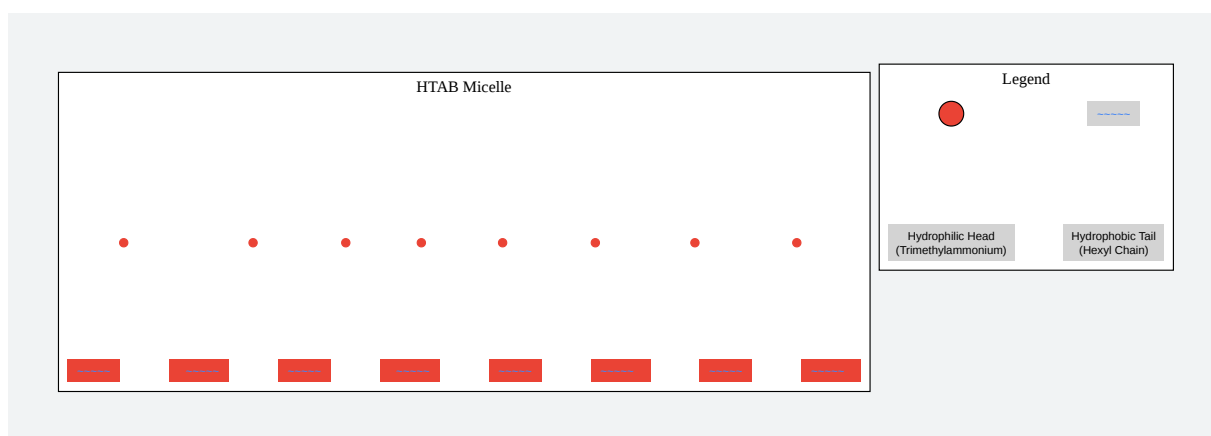
- **Solution Preparation:**
  - Prepare a stock solution of the fluorescent probe in a suitable solvent.
  - Prepare a series of HTAB solutions at a concentration above the CMC, each containing a constant, low concentration of the probe.
  - Prepare a stock solution of the quencher.
- **Fluorescence Measurement:**
  - To each HTAB/probe solution, add varying concentrations of the quencher.
  - Measure the fluorescence intensity of each solution at the appropriate excitation and emission wavelengths for the probe.
- **Data Analysis:**
  - The relationship between the fluorescence intensity ( $I$ ) and the quencher concentration ( $[Q]$ ) can be described by the following equation, assuming a Poisson distribution of the quencher among the micelles:  $\ln(I_0/I) = [Q] / ([S] - \text{CMC}) * N$  where  $I_0$  is the fluorescence intensity in the absence of the quencher,  $[S]$  is the total surfactant concentration, CMC is the critical micelle concentration, and  $N$  is the aggregation number.

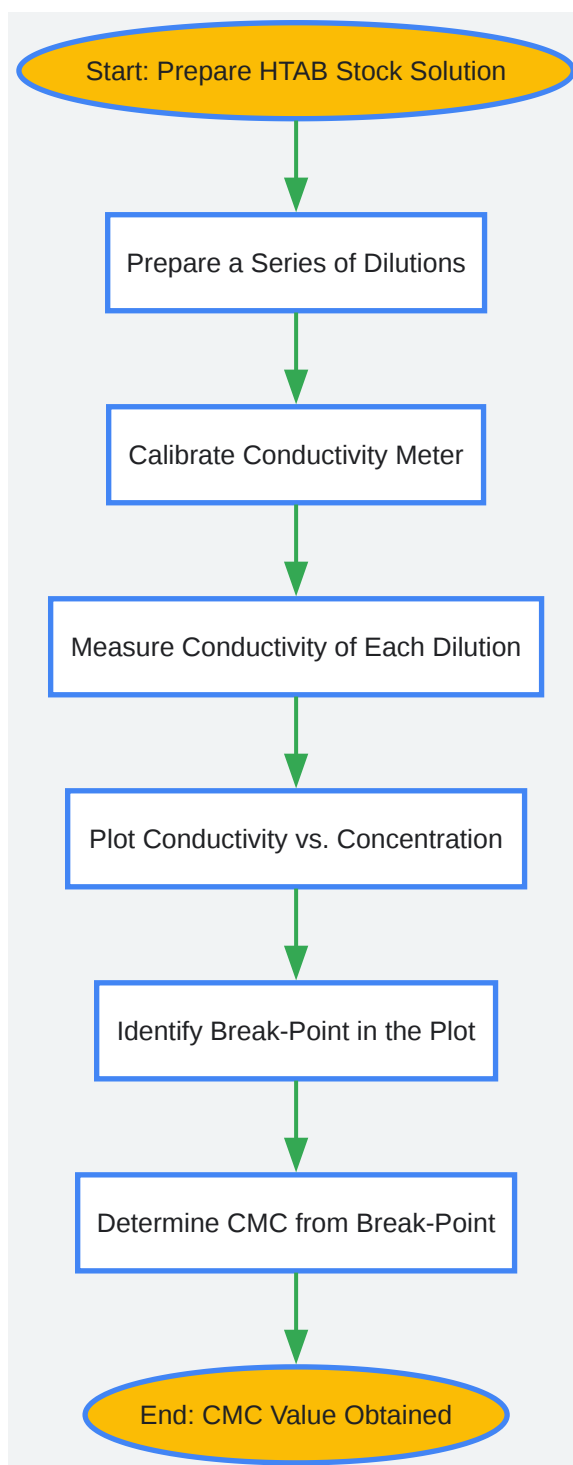
- A plot of  $\ln(I_0/I)$  versus  $[Q]$  should yield a straight line, from the slope of which the aggregation number (N) can be calculated.<sup>[9]</sup>

## Visualizations

### Micelle Structure of Hexyltrimethylammonium Bromide

The following diagram illustrates the self-assembly of HTAB monomers into a spherical micelle in an aqueous environment. The hydrophobic hexyl tails are sequestered in the core, while the hydrophilic trimethylammonium head groups form the outer shell, interacting with the surrounding water molecules.





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- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of Hexyltrimethylammonium Bromide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b102394#what-are-the-physicochemical-properties-of-hexyltrimethylammonium-bromide]

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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

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